2-(2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione
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Description
2-(2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C23H29N3O3S and its molecular weight is 427.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
- Development of Synthesis Methods: Research has focused on developing effective methods for synthesizing related oxadiazol compounds. For instance, Tkachuk et al. (2020) described a method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, a compound with a structure similar to the one , using thermal heterocyclization. This method provides a basis for the preparation of related compounds (Tkachuk, Lyubchuk, Tkachuk, & Hordiyenko, 2020).
Antimicrobial Applications
- Antimicrobial Properties: Ghelani et al. (2017) investigated the design, synthesis, characterization, and antimicrobial screening of novel indazole bearing oxadiazole derivatives. These compounds, related to the chemical , demonstrated potential as antimicrobial agents (Ghelani, Khunt, & Naliapara, 2017).
Catalytic Applications
- Catalyst Synthesis and Application: Moosavi‐Zare et al. (2013) synthesized and characterized a novel ionic liquid used as a catalyst in the synthesis of benzoxanthenes. This research indicates the potential use of similar 1,3,4-oxadiazole derivatives as catalysts in organic synthesis (Moosavi‐Zare, Zolfigol, Zarei, Zare, & Khakyzadeh, 2013).
Antitubercular Activities
- Biological Evaluation for Antitubercular Activities: Fathima et al. (2021) explored the antimicrobial, antioxidant, and antitubercular activities of novel benzoxazole derivatives. The findings illustrate the potential biological applications of compounds structurally related to the target chemical (Fathima, Vagdevi, Jayanna, Shafeeulla, & Subbaraju, 2021).
Derivative Synthesis
- Synthesis of Isoindole-1,3-dione Derivatives: Research by Tan et al. (2016) focused on synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives. These studies provide insights into the synthesis and potential applications of structurally similar compounds (Tan, Koc, Kishali, Şahin, & Kara, 2016).
Novel Compound Synthesis
- Polysubstituted Isoindole-1,3-diones: Tan et al. (2014) prepared new polysubstituted isoindole-1,3-diones from related starting materials. This research adds to the understanding of the synthesis and potential applications of compounds similar to the target chemical (Tan, Kazancioglu, Aktaş, Gündoğdu, Şahin, Kishali, & Kara, 2014).
Sulfur-Transfer Agents
- Preparation of Sulfur-Transfer Agents: Klose, Reese, and Song (1997) discussed the preparation of related sulfur-transfer agents, indicating potential applications in chemical synthesis and industry (Klose, Reese, & Song, 1997).
Properties
IUPAC Name |
2-[2-[[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-2-3-4-7-16-10-12-17(13-11-16)20-24-25-23(29-20)30-15-14-26-21(27)18-8-5-6-9-19(18)22(26)28/h5-6,8-9,16-17H,2-4,7,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHWLONMNLSZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=NN=C(O2)SCCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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